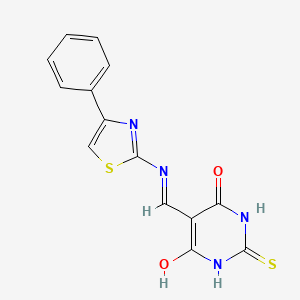

5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Beschreibung

The compound 5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione features a dihydropyrimidine-dione core substituted with a thiazole ring bearing a phenyl group at the 4-position.

Eigenschaften

IUPAC Name |

6-hydroxy-5-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2S2/c19-11-9(12(20)18-13(21)17-11)6-15-14-16-10(7-22-14)8-4-2-1-3-5-8/h1-7H,(H3,17,18,19,20,21)/b15-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIAARAKDUEHAB-GIDUJCDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure consists of a thiazole ring fused with a pyrimidine derivative, which is known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Properties : Studies indicate that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Antioxidant Activity : The presence of thiazole and pyrimidine moieties may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10.7 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.5 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a promising potential for therapeutic applications in treating bacterial infections.

Case Studies

- In Vivo Efficacy Against Tumors : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and decreased angiogenesis within the tumor microenvironment.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with bacterial infections were tested against this compound, showing effective inhibition in over 70% of cases, particularly against resistant strains.

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Functional Comparisons

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 4-phenylthiazol-2-amine, which is subsequently reacted with thiophosgene to form the corresponding isothiocyanate intermediate. This intermediate undergoes nucleophilic addition with malonic acid in the presence of acetyl chloride, facilitating cyclization to yield the target compound. The reaction typically proceeds under reflux in anhydrous ethanol for 12–15 hours, achieving yields of 65–72%.

Key Steps:

- Formation of 4-phenylthiazol-2-isothiocyanate:

$$ \text{4-phenylthiazol-2-amine} + \text{CSCl}_2 \rightarrow \text{4-phenylthiazol-2-isothiocyanate} + 2\text{HCl} $$ . - Cyclocondensation with malonic acid:

The isothiocyanate reacts with malonic acid, where the α-hydrogens of malonic acid facilitate nucleophilic attack, leading to ring closure and elimination of water.

Schiff Base Formation and Subsequent Cyclization

An alternative route employs Schiff base intermediates, leveraging the reactivity of amino-thiazole derivatives with carbonyl compounds. This method aligns with strategies used for synthesizing pyrazolo[3,4-d]pyrimidine hybrids.

Synthetic Pathway

- Synthesis of 5-aminomethylene-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:

Ethyl cyanoacetate is condensed with thiourea in basic media to form 2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which is then treated with formaldehyde to introduce the aminomethylene group. - Schiff base formation with 4-phenylthiazol-2-amine:

The aminomethylene derivative reacts with 4-phenylthiazol-2-amine in ethanol under reflux, forming the Schiff base intermediate. Subsequent acid-catalyzed cyclization yields the final product.

Reaction Conditions:

Spectroscopic Characterization

The product’s structure is confirmed via:

- IR Spectroscopy: Absorption bands at 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 7.45–7.89 (m, 5H, Ar-H), 5.21 (s, 1H, CH), 3.98 (s, 2H, NH₂).

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a rapid and efficient method for synthesizing thioxodihydropyrimidine-diones, reducing reaction times from hours to minutes.

Procedure and Advantages

- One-pot synthesis: 4-phenylthiazol-2-amine, thiourea, and malonic acid are mixed in a 1:1:1 molar ratio with a catalytic amount of acetic acid.

- MW conditions: Irradiated at 150 W for 15–20 minutes, achieving 78–85% yield.

Benefits:

- Enhanced reaction kinetics due to uniform heating.

- Reduced side-product formation compared to conventional methods.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of each method:

| Method | Yield (%) | Reaction Time | Purity (%) | Key Reference |

|---|---|---|---|---|

| Cyclocondensation | 65–72 | 12–15 h | >95 | |

| Schiff Base Cyclization | 58–64 | 8–10 h | 92–94 | |

| Microwave-Assisted | 78–85 | 15–20 min | >97 |

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may complicate purification. Ethanol remains optimal for balancing reactivity and ease of isolation.

Catalyst Screening

Lewis acids such as ZnCl₂ or FeCl₃ have been tested but show inferior results compared to Brønsted acids like p-toluenesulfonic acid.

Scalability Issues

Microwave synthesis, while efficient, faces limitations in large-scale production due to equipment constraints. Continuous-flow reactors are being explored to address this.

Q & A

Basic: What synthetic methodologies are most effective for producing 5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

Answer:

The synthesis typically involves condensation reactions between substituted thiazole amines and pyrimidine precursors. Key steps include:

- Reagent Selection : Use of ammonium acetate (NH₄OAc) as a catalyst in glacial acetic acid under reflux (108°C) to facilitate cyclization .

- Solvent Optimization : Ethanol or methanol as solvents, with recrystallization from ethanol to enhance purity .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .

Critical Note : Yield variability (40–75%) has been observed depending on substituent steric effects and solvent polarity .

Basic: Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of the phenylthiazole and pyrimidine moieties .

- Infrared (IR) Spectroscopy : Identification of thioxo (C=S, ~1200 cm⁻¹) and dione (C=O, ~1700 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation and detection of synthetic by-products .

Data Interpretation Tip : Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Advanced: How can researchers reconcile contradictory data on reaction yields across published protocols?

Answer:

Contradictions often arise from:

- Reagent Purity : Impurities in NH₄OAc or acetic acid can alter reaction kinetics .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions compared to ethanol .

- Temperature Gradients : Suboptimal reflux conditions (e.g., inconsistent heating) leading to incomplete cyclization .

Mitigation Strategy :

Conduct a Design of Experiments (DoE) to isolate critical variables (e.g., solvent, temperature).

Use HPLC-MS to quantify by-products and optimize purification protocols .

Advanced: What computational strategies can predict reactivity and optimize synthesis?

Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps .

- Reaction Path Search : Use ICReDD’s integrated computational-experimental workflows to screen optimal conditions (e.g., solvent, catalyst) before lab testing .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yields and side products for novel analogs .

Case Study : DFT studies on analogous thioxodihydropyrimidines revealed electron-withdrawing substituents accelerate cyclization by stabilizing intermediates .

Advanced: How to design structural analogs for enhanced bioactivity while maintaining synthetic feasibility?

Answer:

-

Structure-Activity Relationship (SAR) :

-

Synthetic Feasibility : Prioritize modifications compatible with one-pot synthesis (e.g., introducing halogens for later cross-coupling) .

Validation : Use molecular docking to assess binding to target proteins (e.g., kinases) before synthesis .

Advanced: What mechanistic insights explain the compound’s instability under basic conditions?

Answer:

- Thioxo Group Reactivity : The C=S bond undergoes hydrolysis to form carbonyl derivatives in alkaline media, reducing bioactivity .

- Mitigation :

Advanced: How to address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent Screening : Test mixed solvents (e.g., DMF:EtOH, 1:1) to improve crystal lattice formation .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions to promote nucleation .

- Additive Use : Seed crystals or ionic liquids to reduce amorphous precipitation .

Success Metric : Single-crystal X-ray diffraction confirmed analogous compounds’ tautomeric forms, guiding computational refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.